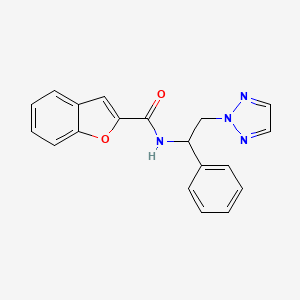

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a triazole ring, and a phenyl group

Mécanisme D'action

Target of Action

The compound N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, is a triazole derivative . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Mode of Action

The mode of action of triazole compounds involves their interaction with their targets, leading to various biochemical changes. The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme

Biochemical Pathways

Triazole compounds affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .

Result of Action

The result of the compound’s action depends on its interaction with its targets and the subsequent biochemical changes. Triazole compounds are known to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities

Analyse Biochimique

Biochemical Properties

The 1,2,3-triazole core of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it capable of interacting with a variety of enzymes and receptors in the biological system

Cellular Effects

Other 1,2,3-triazole derivatives have been found to exhibit potent antiproliferative activity against certain cell lines

Molecular Mechanism

It is known that the nitrogen atoms of the 1,2,3-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Other 1,2,3-triazole derivatives have shown compelling effects at certain doses

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which is highly efficient and selective. This method involves the cycloaddition of azides and alkynes to form the triazole ring under copper-catalyzed conditions . The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the benzofuran core.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Applications De Recherche Scientifique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for DNA and RNA staining.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as rufinamide and cefatrizine, which have applications in medicine.

Benzofuran Derivatives: Compounds like amiodarone and psoralen, known for their therapeutic properties.

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.

Activité Biologique

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring in this compound is known to bind to various enzymes and receptors, which can modulate their activity. This interaction may lead to several biological effects, including:

- Inhibition of Enzyme Activity : The compound may act as a noncompetitive inhibitor for certain enzymes.

- Alteration of Signal Transduction Pathways : By interacting with receptors, it can influence cellular signaling processes.

Anticholinesterase Activity

One significant area of interest is the compound's potential as an anticholinesterase agent. Studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the degradation of acetylcholine in the nervous system.

Table 1: Inhibitory Activity Against Cholinesterases

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Control (Donepezil) | 0.12 | 0.15 |

Note: TBD indicates that specific data for this compound needs to be sourced from experimental studies.

Neuroprotective Effects

Research indicates that compounds containing a triazole moiety exhibit neuroprotective properties. For instance, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. This neuroprotection is often linked to their ability to inhibit cholinesterases effectively.

Anti-inflammatory Activity

Triazole derivatives have also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α in stimulated macrophages. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Triazole Derivatives : A study published in MDPI highlighted that certain 1,2,3-triazole derivatives exhibited significant inhibition against BuChE with IC50 values ranging from 0.13 µM to 54.3 µM depending on their structural modifications . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring could enhance inhibitory activity.

- Neuroprotective Mechanism : Another research article discussed the neuroprotective effects of triazole-containing compounds against H₂O₂-induced neurotoxicity in neuronal cell lines. The compounds were found to significantly reduce cell death and oxidative stress markers .

- Synthesis and Evaluation : A comprehensive synthesis study reported various triazole derivatives and evaluated their biological activities against both bacterial strains and cancer cell lines, indicating a broad spectrum of activity that could be further explored for therapeutic applications .

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGBFFSGNZGYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.